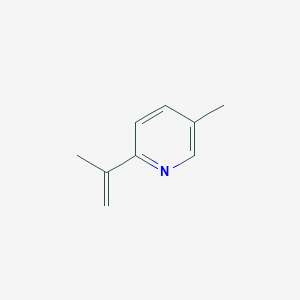
5-Methyl-2-prop-1-en-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-prop-1-en-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position and a prop-1-en-2-yl group at the 2-position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-1-en-2-ylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.
Applications De Recherche Scientifique
5-Methyl-2-prop-1-en-2-ylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-prop-1-en-2-ylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a prop-1-en-2-yl group.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Contains a pyrrolidine ring attached to the pyridine core.
5-Amino-pyrazoles: Although structurally different, they share similar applications in organic synthesis and medicinal chemistry
Uniqueness
5-Methyl-2-prop-1-en-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
102879-27-6 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
5-methyl-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3 |
Clé InChI |
XNIIKXROZAQQKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=C)C |
SMILES canonique |
CC1=CN=C(C=C1)C(=C)C |
Synonymes |
Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















